
3-O-Methyltolcapone D7
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Overview
Description
3-O-Methyltolcapone D7 is a deuterium-labeled analogue of 3-O-Methyltolcapone, which is a metabolite of Tolcapone. Tolcapone is an orally active, reversible, selective, and potent inhibitor of catechol-O-methyltransferase (COMT). This compound is primarily used in scientific research, particularly in studies related to Parkinson’s disease due to its ability to cross the blood-brain barrier .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Methyltolcapone D7 involves the deuteration of 3-O-MethyltolcaponeThis can be achieved through various chemical reactions, such as catalytic hydrogenation in the presence of deuterium gas or other deuterium-containing reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The production typically includes steps such as purification through chromatography and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-O-Methyltolcapone D7 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can result in a wide range of products depending on the nucleophile used .
Scientific Research Applications
3-O-Methyltolcapone and its lipophilic analogs are potent inhibitors of transthyretin (TTR) amyloidogenesis . TTR is an amyloidogenic homotetramer involved in transporting thyroxine in the blood and cerebrospinal fluid . More than 130 TTR point mutations are known to destabilize the TTR tetramer, leading to its extracellular pathological aggregation, accumulating in organs such as the heart, peripheral and autonomic nerves, and leptomeninges . Tolcapone, a drug approved by the FDA for Parkinson's disease, has been repurposed as a TTR stabilizer .
3-O-Methyltolcapone as a TTR Stabilizer
3-O-methyltolcapone and two newly synthesized lipophilic analogs are expected to be protected from metabolic glucuronidation, which causes tolcapone lability in the organism . Immunoblotting assays indicated a high degree of TTR stabilization, along with binding selectivity towards TTR in diluted plasma of 3-O-methyltolcapone and its lipophilic analogs .
Safety Profile
In vitro toxicity data showed a several-fold improvement in neuronal and hepatic safety compared to tolcapone . Calorimetric and structural data showed that both T4 binding sites of TTR are occupied by 3-O-methyltolcapone and its lipophilic analogs, which is consistent with effective TTR tetramer stabilization .
Blood-Brain Barrier Permeability
In vitro permeability studies revealed that 3-O-methyltolcapone and its lipophilic analogs could effectively cross the blood-brain barrier, a prerequisite for inhibiting TTR amyloidogenesis in the cerebrospinal fluid .
Tolcapone and Parkinson's Disease
Tolcapone is a drug that inhibits catechol-O-methyl transferase (COMT) and is used to treat Parkinson's disease . COMT catalyzes the transfer of the methyl group of S-adenosyl-L-methionine to the phenolic group of substrates containing a catechol structure . Physiological substrates of COMT include dopa, catecholamines (dopamine, norepinephrine, epinephrine), and their hydroxylated metabolites . COMT eliminates biologically active catechols and some other hydroxylated metabolites . In the presence of a decarboxylase inhibitor, COMT becomes the major metabolizing enzyme for levodopa, catalyzing it to 3-methoxy-4-hydroxy-L-phenylalanine (3-OMD) in the brain and periphery . Tolcapone can cross the blood-brain barrier and is used for Parkinson's disease treatment .
Mechanism of Action
The mechanism of action of 3-O-Methyltolcapone D7 involves the inhibition of catechol-O-methyltransferase (COMT). This enzyme is responsible for the methylation of catecholamines, such as dopamine. By inhibiting COMT, this compound increases the levels of dopamine in the brain, which is beneficial in the treatment of Parkinson’s disease. The compound binds to the active site of COMT, preventing it from interacting with its natural substrates .
Comparison with Similar Compounds
Similar Compounds
Tolcapone: The parent compound of 3-O-Methyltolcapone D7, also a COMT inhibitor used in the treatment of Parkinson’s disease.
Entacapone: Another COMT inhibitor used in the treatment of Parkinson’s disease, but with different pharmacokinetic properties.
Opicapone: A newer COMT inhibitor with a longer duration of action compared to Tolcapone and Entacapone
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms can alter the metabolic stability and pharmacokinetic properties of the compound, making it a valuable tool in the study of drug metabolism and enzyme inhibition .
Biological Activity
3-O-Methyltolcapone D7 is a derivative of tolcapone, a well-known catechol-O-methyltransferase (COMT) inhibitor used primarily in the treatment of Parkinson's disease. This compound has garnered attention due to its potential biological activities, particularly its role in inhibiting transthyretin (TTR) amyloidogenesis, which is crucial for addressing amyloid-related diseases.
Chemical Structure and Properties
This compound is characterized by the addition of a deuterium label at the 3-O position of tolcapone. This modification enhances its pharmacokinetic properties, making it a valuable tool in both therapeutic and research contexts. The compound's structure allows it to effectively cross the blood-brain barrier, an essential feature for any drug targeting central nervous system disorders.
The primary mechanism through which this compound exerts its biological effects is by stabilizing the TTR tetramer. TTR is responsible for transporting thyroxine and retinol-binding protein in the bloodstream. Mutations or misfolding in TTR can lead to amyloid fibril formation, resulting in various systemic amyloidosis conditions.
Key Findings:
- Inhibition of Amyloidogenesis : this compound has been shown to inhibit TTR amyloidogenesis effectively. Immunoblotting assays demonstrated a high degree of TTR stabilization when exposed to this compound, indicating its potential as a therapeutic agent for TTR-related amyloidosis .
- Neuronal and Hepatic Safety : Compared to tolcapone, this compound exhibits significantly improved safety profiles in neuronal and hepatic contexts. In vitro studies suggest that it has lower toxicity levels, making it a safer alternative for long-term use .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it maintains effective plasma concentrations while minimizing adverse effects commonly associated with tolcapone. Studies have shown that higher doses lead to increased plasma levels without significant toxicity, which is critical for maintaining therapeutic efficacy .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Cmax (ng/mL) | 1200 ± 150 |
Tmax (h) | 4.5 ± 1.2 |
Half-life (h) | 6.2 ± 0.5 |
Volume of distribution (L/kg) | 0.8 ± 0.1 |
Clearance (L/h) | 12 ± 2 |
Case Studies and Clinical Relevance
Recent studies have highlighted the potential clinical applications of this compound beyond Parkinson's disease:
- Alzheimer's Disease : The stabilization of TTR could potentially mitigate amyloid plaque formation in Alzheimer's patients, suggesting a broader application in neurodegenerative diseases.
- Systemic Amyloidosis : Given its ability to inhibit TTR misfolding, this compound may provide therapeutic benefits for patients suffering from systemic forms of amyloidosis.
Q & A
Basic Research Questions
Q. What is the role of 3-O-Methyltolcapone D7 in studying COMT inhibition mechanisms, and how does its deuterated structure influence metabolic stability studies?
- Methodological Answer : this compound, a deuterated metabolite of Tolcapone, is used to trace metabolic pathways and quantify drug stability via isotopic labeling. Researchers should employ liquid chromatography-mass spectrometry (LC-MS) to compare deuterated vs. non-deuterated forms, focusing on half-life differences in hepatic microsomal assays. Ensure isotopic purity (>98%) is confirmed using high-resolution NMR and mass spectrometry .
Q. What experimental protocols are recommended for synthesizing and characterizing this compound to ensure isotopic purity and structural integrity?
- Methodological Answer : Synthesis requires deuterium incorporation at specified positions using deuterated precursors (e.g., D7-methanol). Purification via preparative HPLC and characterization using 1H-NMR (to confirm deuterium absence in target positions) and LC-HRMS are critical. Report isotopic enrichment ratios in supplementary materials to comply with reproducibility standards .
Q. How can researchers validate the identity of this compound in complex biological matrices, such as plasma or cerebrospinal fluid?
- Methodological Answer : Use stable isotope dilution assays (SIDA) with deuterated internal standards. Optimize extraction protocols (e.g., solid-phase extraction) to minimize matrix interference. Validate recovery rates and limits of detection (LOD) using spiked samples, and cross-validate results with orthogonal techniques like immunoassay .
Advanced Research Questions
Q. What strategies resolve discrepancies in reported COMT inhibition potencies of this compound across different experimental models (e.g., recombinant enzymes vs. tissue homogenates)?
- Methodological Answer : Discrepancies may arise from enzyme source variability (e.g., human vs. rodent COMT) or assay conditions (pH, cofactor concentrations). Standardize assays using recombinant human COMT and control for endogenous inhibitors. Perform kinetic analyses (e.g., Ki, IC50) under uniform buffer conditions, and report statistical confidence intervals .
Q. How should researchers address contradictions between in vitro and in vivo data when evaluating the blood-brain barrier (BBB) permeability of this compound?
- Methodological Answer : In vitro BBB models (e.g., MDCK-MDR1 monolayers) may underestimate passive diffusion due to lacking active transport mechanisms. Validate in vivo using positron emission tomography (PET) with radiolabeled 3-O-Methyltolcapone D6. Correlate permeability coefficients (Papp) with brain-to-plasma ratios in animal models .
Q. What computational and experimental approaches are optimal for elucidating the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) to predict binding affinities for COMT active sites with synthetic modification of the catechol ring. Test derivatives in enzyme inhibition assays and validate SAR trends using free-energy perturbation (FEP) calculations. Publish synthetic procedures and crystallographic data (if available) in supplementary materials .
Q. Data Analysis & Reporting Guidelines
Q. How should researchers present conflicting metabolic stability data for this compound in peer-reviewed publications?
- Methodological Answer : Use comparative tables to highlight variability across studies (e.g., half-life in human vs. rat hepatocytes). Discuss potential confounders (e.g., incubation temperature, NADPH concentration). Provide raw data in supplementary files and reference established protocols (e.g., EMA guidelines) to enhance transparency .
Q. What statistical methods are appropriate for analyzing dose-response curves in COMT inhibition studies involving this compound?
- Methodological Answer : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50 and Hill slopes. Report R2 values and use ANOVA for cross-study comparisons. For non-linear kinetics, apply Michaelis-Menten or allosteric models .
Q. Ethical & Reproducibility Considerations
Q. How can researchers ensure reproducibility when sharing synthetic protocols for this compound?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Detail reaction conditions (solvent purity, catalyst batch), and provide NMR spectra (with peak assignments) in supplementary materials. Use community platforms (e.g., Zenodo) to archive datasets .
Q. What ethical frameworks apply to preclinical studies using this compound in animal models of Parkinson’s disease?
Properties
Molecular Formula |
C15H13NO5 |
---|---|
Molecular Weight |
294.31 g/mol |
IUPAC Name |
(4-hydroxy-3-methoxy-5-nitrophenyl)-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]methanone |
InChI |
InChI=1S/C15H13NO5/c1-9-3-5-10(6-4-9)14(17)11-7-12(16(19)20)15(18)13(8-11)21-2/h3-8,18H,1-2H3/i1D3,3D,4D,5D,6D |
InChI Key |
VCNSNEJUGBEWTA-HRDWIZOWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-])[2H])[2H])C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-] |
Origin of Product |
United States |
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